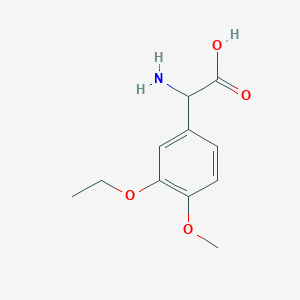

2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMDDPZZGLVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-ethoxy-4-methoxybenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Hydrolysis: The final step involves hydrolysis of the amine to yield 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Study:

In a study involving animal models of arthritis, administration of this compound led to a marked reduction in joint swelling and inflammation. The mechanism was linked to the suppression of tumor necrosis factor-alpha (TNF-α) production .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly its potential as a modulator of neurotransmitter systems. Initial studies suggest that it may influence gamma-aminobutyric acid (GABA) receptor activity, which is crucial for modulating anxiety and seizure disorders .

Data Table: Neuropharmacological Activity

| Compound | Effect | Model Used | Reference |

|---|---|---|---|

| 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | GABA receptor modulation | Mice models | |

| Fluorine-substituted derivatives | Hypnotic potency | Rats and rabbits |

Synthesis and Characterization

The synthesis of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid involves several steps, typically starting from simpler phenolic compounds. The synthesis methods include the use of chiral amino acids to ensure the desired stereochemistry, which is crucial for its biological activity .

Synthesis Overview:

- Starting Materials: 3-Ethoxy-4-methoxybenzaldehyde.

- Reagents: Chiral amino acids and solvents such as methanol or acetonitrile.

- Methodology: Refluxing under controlled conditions followed by purification techniques like HPLC.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties against Gram-positive bacteria. The ethoxy group is hypothesized to enhance hydrophobic interactions with bacterial membranes, potentially increasing efficacy against infections .

Case Study:

In vitro testing showed that modifications to the structure could significantly enhance antibacterial activity, suggesting potential applications in antibiotic development.

Potential in Cancer Therapy

Emerging research suggests that 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid may have applications in cancer therapy due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Data Table: Cancer Cell Line Activity

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may also bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

- 2-Amino-2-(3-methoxy-4-ethoxyphenyl)acetic acid

- 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid

- 2-Amino-2-(3-methoxy-4-hydroxyphenyl)acetic acid

Comparison:

- Structural Differences: The position and type of substituents on the aromatic ring vary among these compounds, affecting their chemical reactivity and biological activity.

- Uniqueness: 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is unique due to the specific combination of ethoxy and methoxy groups, which may confer distinct properties in terms of solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid, a chiral amino acid derivative, has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

- Chemical Formula : C₁₁H₁₅NO₄

- Molecular Weight : 225.24 g/mol

- Structure : Features an ethoxy group and a methoxy group on the aromatic ring, contributing to its unique properties.

The biological activity of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking substrate access.

- Receptor Binding : It has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested alongside other compounds in terms of IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | HeLa (cervical) | 30 |

| CA-4 (reference) | HeLa | 4–5 |

| CA-4 | A549 (lung) | 180 |

| CA-4 | HT-29 (colon) | 3100 |

The compound demonstrated a notable reduction in cell viability, particularly against HeLa cells, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes has been explored in various contexts:

- GABA Receptor Modulation : Preliminary studies suggest that it may interact with GABA receptors, influencing neuronal signaling pathways.

- Antioxidant Activity : It has shown promising antioxidant properties, which could contribute to its therapeutic potential in mitigating oxidative stress-related diseases .

Study on Anticancer Activity

In a comparative study, 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid was evaluated for its cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The findings revealed that this compound exhibited higher potency than Doxorubicin, a standard chemotherapeutic agent:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | MDA-MB-231 | 1.81 ± 0.1 |

| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |

| 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | MCF-7 | 2.85 ± 0.1 |

| Doxorubicin | MCF-7 | 4.17 ± 0.2 |

This study emphasizes the compound's potential as a more effective alternative in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the aromatic ring. A common approach includes:

Etherification : Introducing ethoxy and methoxy groups to the phenyl ring via nucleophilic substitution using alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Amination : Coupling the substituted phenyl group with a glycine derivative. For example, Strecker synthesis or reductive amination can introduce the α-amino acetic acid moiety .

Purification : Crystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Key challenges include minimizing side reactions (e.g., over-alkylation) and optimizing reaction time/temperature for maximal yield.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

A combination of spectroscopic techniques is employed:

- NMR : ¹H and ¹³C NMR confirm the substitution pattern on the phenyl ring (e.g., ethoxy at C3: δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; methoxy at C4: δ ~3.8 ppm). The α-amino proton appears as a singlet near δ ~3.5–4.0 ppm .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O of acetic acid), and ~1250 cm⁻¹ (C-O of ethers) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., calculated for C₁₁H₁₅NO₄: 233.1052) .

Advanced: How can contradictions in NMR data for structural elucidation be resolved?

Methodological Answer:

Discrepancies in NMR assignments (e.g., overlapping signals or ambiguous coupling patterns) are addressed via:

- 2D NMR : HSQC and HMBC correlate protons with carbons, resolving ambiguities in substitution patterns (e.g., distinguishing ethoxy from methoxy groups) .

- Isotopic Labeling : Deuterated analogs or ¹⁵N-labeled glycine derivatives simplify spectral interpretation .

- Computational Predictions : DFT-based NMR chemical shift calculations (e.g., using B3LYP/6-31G*) validate experimental data .

Advanced: What computational methods model the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) is widely used:

Geometry Optimization : B3LYP/6-31G* minimizes energy and determines bond lengths/angles .

Electronic Structure Analysis : HOMO-LUMO gaps predict reactivity; Mulliken charges identify nucleophilic/electrophilic sites (e.g., amino group as a nucleophile) .

Solvent Effects : Polarizable Continuum Model (PCM) simulates solvation in water or DMSO .

Validation involves comparing computed vibrational spectra (IR) with experimental data .

Advanced: How to design experiments to study its biological activity?

Methodological Answer:

- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like collagenase or kinases. For example, π-π interactions with Tyr201 and hydrogen bonds with Gln215 (as in similar glycine derivatives) suggest protease inhibition .

- In Vitro Assays :

- Controls : Include structurally analogous compounds (e.g., 4-fluorophenylglycine) to isolate substituent effects .

Advanced: How are solubility issues addressed in pharmacological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .

- pH Adjustment : Ionize the carboxylic acid group by buffering at pH > pKa (~2.5–3.0) .

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability .

Stability in biological matrices (e.g., plasma) is assessed via LC-MS to monitor degradation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced: How is metabolic stability analyzed in vitro?

Methodological Answer:

- Liver Microsome Assay : Incubate the compound with NADPH-fortified human liver microsomes (HLM) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess cytochrome P450 interactions .

- Metabolite Identification : High-resolution MS/MS identifies hydroxylated or dealkylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.